Hsp90α Affinity & Isoform Selectivity vs. NDNA3
NDNA4 demonstrates a 1.5-fold higher affinity for Hsp90α and >1.5-fold greater selectivity over other Hsp90 isoforms compared to its direct, cell-permeable analog, NDNA3. In the same FP assay, NDNA4 exhibited an IC50 of 0.34 μM for Hsp90α, while NDNA3 had an IC50 of 0.51 μM [1]. Crucially, NDNA4 showed >294-fold selectivity over Hsp90β, Grp94, and Trap1, whereas NDNA3 was limited to >196-fold selectivity [1]. This differential profile underscores that the permanent charge modification not only imparts cell-impermeability but also enhances target engagement and isoform discrimination.
| Evidence Dimension | Hsp90α Inhibitory Affinity (IC50) |
|---|---|
| Target Compound Data | 0.34 μM |
| Comparator Or Baseline | NDNA3: 0.51 μM |
| Quantified Difference | 1.5-fold lower IC50 (higher affinity) |
| Conditions | Fluorescence polarization (FP) assay |
Why This Matters
The superior affinity and isoform selectivity of NDNA4 reduce the likelihood of off-target effects on other Hsp90 isoforms, which is critical for experiments where confounding inhibition of Hsp90β, Grp94, or Trap1 could mask or alter the observed phenotype.
- [1] Reynolds TS, et al. Synthesis and Validation of the First Cell-Impermeable Hsp90α-Selective Inhibitors. ACS Med Chem Lett. 2023;14(9):1250-1256. View Source
